molecular formula C14H18N4O3S3 B2635911 4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393572-25-3

4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2635911
CAS No.: 393572-25-3
M. Wt: 386.5
InChI Key: VPAJROWRXPPTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a propan-2-ylsulfanyl moiety on the 1,3,4-thiadiazole ring. Its molecular formula is C₁₅H₁₈N₄O₃S₃, with a molecular weight of approximately 406.53 g/mol.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-9(2)22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(3)4/h5-9H,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAJROWRXPPTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiadiazole ring, followed by the introduction of the sulfamoyl and benzamide groups under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl and thiadiazole groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

N-[5-(4-Bromophenyl)-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide
  • Molecular Formula : C₁₇H₁₅BrN₄O₃S₂
  • Molecular Weight : 467.36 g/mol
  • Key Differences : Replaces the propan-2-ylsulfanyl group with a 4-bromophenyl substituent. The bromine atom introduces steric bulk and electron-withdrawing effects, which may reduce solubility (predicted logP ~3.5) compared to the target compound .
N-[5-((4-Chlorophenyl)Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide
  • Molecular Formula : C₁₉H₁₈ClN₄O₃S₃
  • Molecular Weight : 504.05 g/mol
  • Key Differences : Incorporates a 4-chlorobenzylsulfanyl group. The aromatic chloro substituent enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .
N-[5-(1-Adamantyl)-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide
  • Molecular Formula : C₂₂H₂₈N₄O₃S₂
  • Molecular Weight : 476.61 g/mol

Core Heterocycle Modifications

4-(Dipropylsulfamoyl)-N-(5-Thiophen-2-yl-1,3,4-Oxadiazol-2-yl)Benzamide
  • Molecular Formula : C₁₈H₂₁N₄O₄S₂
  • Molecular Weight : 437.52 g/mol
  • Key Differences: Replaces the thiadiazole with an oxadiazole ring.

Pharmacological and Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Antioxidant Activity (ABTS•+ IC₅₀) LogP
Target Compound 255–258* ~0.25† Not reported ~3.2
9g (4-Hydroxy-3-methoxy benzylidene) 252–254 0.15 18.7 μM‡ 2.8
9i (3-Nitrobenzylidene) 258–260 0.12 22.3 μM‡ 3.5
4-(Dipropylsulfamoyl) Oxadiazole Deriv. 240–242* <0.1 Not tested 4.1

*Estimated from analogous structures. †Predicted based on sulfonamide solubility trends . ‡Data from ABTS radical scavenging assays .

Biological Activity

4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound featuring a thiadiazole moiety, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N4O2S2\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}_{2}

This structure includes a dimethylsulfamoyl group and a thiadiazole ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiadiazole ring is known for forming hydrogen bonds with active sites in proteins, enhancing binding affinity. Additionally, the presence of sulfur in the structure allows for unique interactions that can modulate enzymatic activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate comparable effectiveness against various bacterial strains when tested against standard antibiotics such as ciprofloxacin .

CompoundActivityMIC (μg/mL)
This compoundAntibacterial32–42
CiprofloxacinStandard Control24–26

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain thiadiazole compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that modifications in the sulfur-containing moiety significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In a comparative study involving various thiadiazole derivatives, this compound exhibited IC50 values lower than that of standard chemotherapeutic agents in several cancer cell lines.

Q & A

Synthesis and Optimization

Q1.1 (Basic) What are the common synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like 4-(dimethylsulfamoyl)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide? Methodological Answer: The synthesis typically involves multi-step protocols:

Core Thiadiazole Formation : Reacting thiosemicarbazides with acyl chlorides or carboxylic acids under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole ring .

Sulfonamide Functionalization : Introducing sulfonamide groups via nucleophilic substitution or condensation reactions. For example, coupling 5-amino-1,3,4-thiadiazole intermediates with substituted benzoyl chlorides .

Side-Chain Modifications : Adding propan-2-ylsulfanyl groups via thioether linkages using alkyl halides or thiols under basic conditions .
Key Considerations : Monitor reaction pH and temperature to avoid side products (e.g., over-oxidation of thiols).

Q1.2 (Advanced) How can researchers optimize reaction conditions to improve yields of the dimethylsulfamoyl-substituted benzamide moiety? Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during sulfonamide coupling .
  • Catalysis : Employ coupling agents like EDCI/HOBt to activate carboxylic acids for amide bond formation .
  • Temperature Control : Reflux conditions (90–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) removes unreacted starting materials .

Structural Characterization

Q2.1 (Basic) Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., dimethylsulfamoyl methyl groups at δ ~2.8 ppm) and aromatic thiadiazole signals .
    • 2D NMR (HSQC, HMBC) : Resolve connectivity between the benzamide and thiadiazole moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of propan-2-ylsulfanyl group) .

Q2.2 (Advanced) How can X-ray crystallography resolve ambiguities in spectral data interpretation? Methodological Answer:

  • Crystal Growth : Recrystallize the compound from DMSO/ethanol to obtain single crystals suitable for diffraction .
  • Data Analysis : Compare experimental bond lengths/angles (e.g., S–N bonds in thiadiazole) with DFT-calculated values to validate geometry .
  • Contradiction Resolution : Use crystallographic data to distinguish between tautomeric forms or regioisomers that may complicate NMR interpretation .

Biological Activity Profiling

Q3.1 (Basic) What in vitro assays are suitable for evaluating the pharmacological potential of this compound? Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like carbonic anhydrase or kinases (common for sulfonamide derivatives) using fluorometric or colorimetric methods .
  • Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Q3.2 (Advanced) How can researchers address conflicting bioactivity data across different assay platforms? Methodological Answer:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to rule out solvent interference .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular models for functional activity .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiadiazoles with varying sulfonyl groups) to identify structure-activity trends .

Computational and Mechanistic Studies

Q4.1 (Advanced) What computational strategies predict the reactivity of the dimethylsulfamoyl group in nucleophilic substitutions? Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify electrophilic centers .
  • MD Simulations : Simulate solvent interactions to assess steric hindrance from the propan-2-ylsulfanyl group .
  • Reaction Pathway Analysis : Use QM/MM methods to model transition states and activation energies for substitution reactions .

Analytical Method Development

Q5.1 (Advanced) How can HPLC methods be optimized for purity analysis of this compound? Methodological Answer:

  • Column Selection : Use C18 columns (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA .
  • Detection : UV detection at 254 nm (thiadiazole absorption) with a flow rate of 1.0 mL/min .
  • Impurity Profiling : Spike samples with synthetic byproducts (e.g., des-methyl analogs) to validate resolution .

Data Contradiction Analysis

Q6.1 (Advanced) How should researchers resolve discrepancies between theoretical and experimental logP values? Methodological Answer:

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) under controlled pH (7.4) .
  • Theoretical Adjustments : Apply correction factors to computational models (e.g., ClogP) to account for hydrogen bonding from sulfonamide groups .
  • Meta-Data Comparison : Cross-reference with logP data from structurally similar thiadiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.